molecular formula C23H18Cl2N2O4S B2710337 4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine CAS No. 314748-04-4

4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine

Cat. No.: B2710337
CAS No.: 314748-04-4
M. Wt: 489.37
InChI Key: PWKCHVIMQOHZBZ-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a benzyl group, and a dichlorophenoxy group attached to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-halo ketone, with an amide.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the benzyl group: This can be done through a nucleophilic substitution reaction using benzyl chloride.

    Incorporation of the dichlorophenoxy group: This step involves the reaction of the intermediate with 2,4-dichlorophenol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenoxy)butyric acid
  • 2,4-dichlorophenoxyacetic acid
  • 2,4,5-trichlorophenoxyacetic acid

Uniqueness

4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O4S/c24-17-11-12-20(19(25)13-17)30-15-21-27-23(32(28,29)18-9-5-2-6-10-18)22(31-21)26-14-16-7-3-1-4-8-16/h1-13,26H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKCHVIMQOHZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C(O2)COC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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